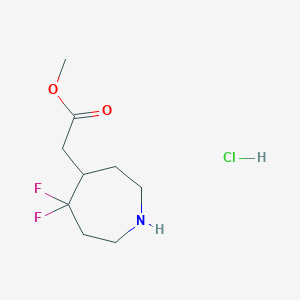

Methyl 2-(5,5-difluoroazepan-4-yl)acetate;hydrochloride

Description

Methyl 2-(5,5-difluoroazepan-4-yl)acetate hydrochloride is a fluorinated azepane derivative characterized by a seven-membered azepane ring substituted with two fluorine atoms at the 5-position and an acetoxy methyl ester group at the 4-position, forming a hydrochloride salt. The hydrochloride salt improves solubility, a critical feature for pharmaceutical applications. While specific pharmacological data are unavailable in the provided evidence, its structural motifs align with bioactive molecules targeting neurological or metabolic pathways .

Properties

IUPAC Name |

methyl 2-(5,5-difluoroazepan-4-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2.ClH/c1-14-8(13)6-7-2-4-12-5-3-9(7,10)11;/h7,12H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIWZAJCBGMRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNCCC1(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5,5-difluoroazepan-4-yl)acetate;hydrochloride typically involves the following steps:

Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and dihalides under basic conditions.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Esterification: The azepane derivative is then esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,5-difluoroazepan-4-yl)acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the nitrogen atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted azepane derivatives.

Scientific Research Applications

Methyl 2-(5,5-difluoroazepan-4-yl)acetate;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5,5-difluoroazepan-4-yl)acetate;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Azepane and Aryl-Substituted Analogs

highlights several structurally related hydrochloride salts of methyl aminoaryl acetates, including:

- (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate hydrochloride

- Methyl (2R)-2-amino-2-(2,4,5-trifluorophenyl)acetate

| Compound | Substituents | Molecular Formula | Key Features |

|---|---|---|---|

| Methyl 2-(5,5-difluoroazepan-4-yl)acetate HCl | Difluoroazepane ring | C₉H₁₄F₂NO₂·HCl | Seven-membered ring with geminal fluorines |

| (R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate HCl | 2,4-Difluorophenyl | C₉H₈F₂NO₂·HCl | Aromatic fluorination, chiral center |

Key Differences :

- Ring Structure : The main compound’s azepane ring provides conformational flexibility, whereas aryl-substituted analogs (e.g., 2,4-difluorophenyl) feature rigid aromatic systems. This impacts binding affinity and metabolic stability .

- Halogen Placement : Geminal difluorination on the azepane may reduce ring puckering compared to vicinal fluorination, altering electronic and steric properties .

Bicyclic Ester Derivatives ()

Compounds A and B from share ester functionalities but differ in core structure:

- Compound A: 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Compound B: Similar structure with isobutyl-propylamino substitution.

| Feature | Main Compound | Compound A/B |

|---|---|---|

| Core Structure | Azepane ring | Bicyclic terpene (pinene-like) |

| Functional Groups | Ester, hydrochloride salt | Thioacetate ester, triazole |

| Halogenation | Fluorine | None |

Implications :

Simplified Ester Derivatives ()

Methyl 2-hydroxyacetate (C₃H₆O₃) is a simpler analog lacking the azepane ring and fluorine atoms. Key contrasts include:

- Reactivity : The hydroxyl group in Methyl 2-hydroxyacetate increases susceptibility to hydrolysis compared to the stabilized ester in the main compound .

- Safety Profile : Methyl 2-hydroxyacetate requires stringent handling (e.g., respiratory protection) due to volatility and irritancy, whereas the hydrochloride salt form of the main compound likely reduces volatility .

Pharmaceutical Hydrochloride Salts ()

- Tapentadol Hydrochloride (): A μ-opioid agonist with a benzannulated structure. Unlike the main compound, Tapentadol features a fused benzene ring and phenolic group, emphasizing opioid receptor targeting.

- Benzodiazepine Impurities (): E.g., 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one. These share halogenated aromatic systems but lack ester functionalities, focusing on GABA receptor modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.